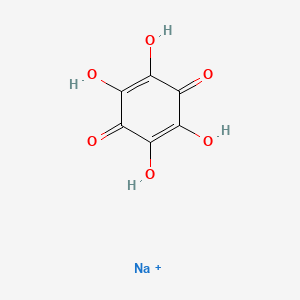

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, disodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrahydroxyquinone disodium is a bioactive chemical.

作用机制

Target of Action

Tetrahydroxy-1,4-benzoquinone Disodium Salt, also known as Tetrahydroxyquinone Disodium Salt, primarily targets amines . Amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.

Mode of Action

The compound interacts with amines to form radical species . These radicals are detected by electron spin resonance spectroscopy . Interestingly, these radicals have been shown to be more reactive than the parent amine, leading to enhanced reactivity in some cases .

Biochemical Pathways

The formation of radical species suggests that it may be involved inredox reactions . Redox reactions are fundamental to many biological processes, including cellular respiration and the immune response.

Pharmacokinetics

It’s known that the compound is asolid at room temperature . Its solubility in water is relatively low, about 0.1 g/L , which could impact its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrahydroxy-1,4-benzoquinone Disodium Salt. For instance, its reactivity may be influenced by the presence of other compounds, pH levels, and temperature . Moreover, the compound should be stored at room temperature, preferably below 15°C .

生物活性

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, disodium salt (commonly referred to as tetrahydroxyquinone) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on various research findings.

- Molecular Formula : C6H2Na2O6

- Molecular Weight : 200.14 g/mol

- CAS Number : 74675

This compound is characterized by its four hydroxyl groups which enhance its reactivity and potential biological activity. Its solubility in water and various organic solvents facilitates its use in biological assays.

Anticancer Properties

Research indicates that derivatives of 2,5-cyclohexadiene-1,4-dione exhibit promising cytotoxic effects against various human cancer cell lines. For instance:

- Cytotoxicity : Compounds derived from this quinone structure have shown significant cytotoxicity against melanoma and other tumor cell lines. A study demonstrated that modifications to the alkyl chain significantly enhanced bioactivity, with specific derivatives inducing apoptosis through caspase activation and PARP cleavage in melanoma cells .

- Mechanisms of Action : The mechanisms through which these compounds exert their anticancer effects include the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Flow cytometry analysis has been employed to quantify these effects by measuring ROS levels in treated cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has been noted that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The presence of hydroxyl groups is believed to enhance interactions with microbial cell membranes, disrupting their integrity .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of tetrahydroxyquinone:

-

Cytotoxicity Assays : Various derivatives were tested against human tumor cell lines using the MTT assay. Results indicated that compounds with longer alkyl chains exhibited higher levels of cytotoxicity (Table 1).

Compound Name IC50 (μM) Cell Line 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione 15 Melanoma M14 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione 10 Breast Cancer MCF7 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione 12 Lung Cancer A549 - Flow Cytometry Analysis : The apoptotic effects were further confirmed by flow cytometric analysis which showed increased annexin V binding in treated cells compared to controls .

属性

CAS 编号 |

1887-02-1 |

|---|---|

分子式 |

C6H4Na2O6 |

分子量 |

218.07 g/mol |

IUPAC 名称 |

disodium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate |

InChI |

InChI=1S/C6H4O6.2Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8,11-12H;; |

InChI 键 |

SKKLCGZRLDOAMH-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=O)C(=C(C1=O)O)[O-])[O-])O.[Na+].[Na+] |

规范 SMILES |

C1(=C(C(=O)C(=C(C1=O)O)O)O)O.[Na].[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

1887-02-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

18905-34-5 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

tetrahydroxy-1,4-benzoquinone tetrahydroxy-1,4-benzoquinone disodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。